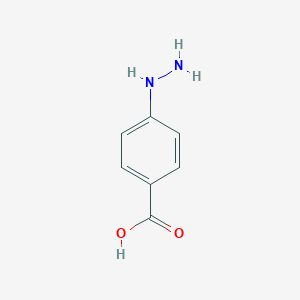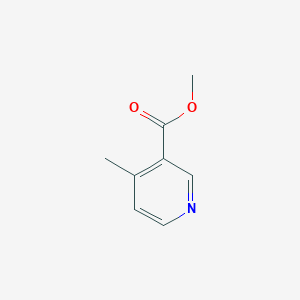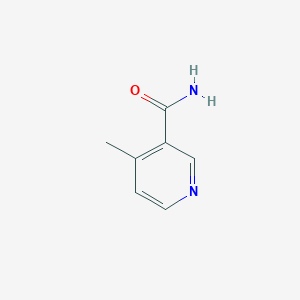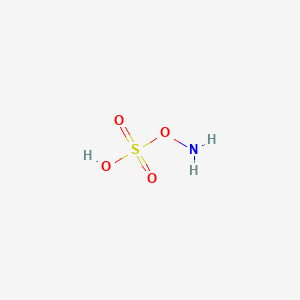
3-Hydroxy-2-méthoxybenzaldéhyde
Vue d'ensemble
Description
3-Hydroxy-2-methoxybenzaldehyde (3H2MB) is a naturally occurring aromatic aldehyde found in a variety of plants and fungi. It has been used in scientific research for its unique properties, as it is a common intermediate in the synthesis of a wide range of compounds. 3H2MB is also known for its ability to act as a catalyst in certain biochemical reactions, as well as its potential to act as an antioxidant.
Applications De Recherche Scientifique
Matériau optique non linéaire
3-Hydroxy-2-méthoxybenzaldéhyde: a été utilisé dans la synthèse de semicarbazones, qui présentent des propriétés appropriées pour les matériaux optiques non linéaires (NLO) . Ces matériaux sont essentiels pour les applications dans la technologie laser, la communication optique et le traitement de l'information en raison de leur capacité à modifier la fréquence de la lumière.
Agent aromatisant dans l'alimentation et les cosmétiques
Ce composé se trouve dans les plantes et est connu pour son parfum rafraîchissant, ce qui en fait un ingrédient aromatisant précieux dans les industries alimentaire et cosmétique . Sa présence dans diverses ressources naturelles souligne son importance dans ces secteurs.
Propriétés médicinales
Les méthoxybenzaldéhydes, y compris This compound, ont montré des propriétés médicinales significatives. Ils présentent des perspectives dans l'industrie pharmaceutique pour leurs activités anti-acétylcholinestérase, antityrosinase et antileucémiques .
Ligand pour les ions métalliques
Le composé a été utilisé dans la synthèse de nouveaux ligands pour les ions métalliques tels que Fe (III) et Al (III) . Ces ligands sont importants pour étudier la chimie de coordination des métaux et développer divers médicaments à base de métaux.
Études de mutagenèse
This compound: est utilisé dans les études de mutagenèse, qui sont essentielles pour comprendre les variations génétiques et les mécanismes qui conduisent aux mutations . Cela peut avoir des implications dans la recherche sur le cancer et le développement de thérapies.
Précurseur synthétique pour les produits pharmaceutiques
En raison de sa structure chimique, This compound sert de précurseur synthétique dans l'industrie pharmaceutique. Il est impliqué dans la synthèse de divers médicaments, soulignant son rôle dans le développement de médicaments et la synthèse chimique .
Mécanisme D'action
Target of Action
3-Hydroxy-2-methoxybenzaldehyde, also known as o-Vanillin, primarily targets the cellular antioxidation systems of fungi . It disrupts these systems, leading to an effective method for controlling fungal pathogens . The compound has been found to be particularly effective against strains of Aspergillus fumigatus, A. flavus, A. terreus, and Penicillium expansum, which are causative agents of human invasive aspergillosis and/or are mycotoxigenic .
Mode of Action
The compound interacts with its targets by destabilizing cellular redox homeostasis and/or antioxidation systems . This disruption is achieved through the redox-active properties of the compound . The antifungal activity of the compound increases with the presence of an ortho-hydroxyl group in the aromatic ring .
Biochemical Pathways
The compound affects the oxidative stress-response pathway . Use of deletion mutants in this pathway of Saccharomyces cerevisiae (sod1Δ, sod2Δ, glr1Δ) and two mitogen-activated protein kinase (MAPK) mutants of A. fumigatus (sakAΔ, mpkCΔ), indicates that the antifungal activity of the benzaldehydes is through disruption of cellular antioxidation .
Pharmacokinetics
Factors such as solubility, stability, and molecular weight (152.15 g/mol for this compound ) can influence how well the compound is absorbed and distributed within the body, how it is metabolized, and how quickly it is excreted.
Result of Action
The result of the compound’s action is the effective inhibition of fungal growth . It achieves this by disrupting the cellular antioxidation components of fungi, such as superoxide dismutases, glutathione reductase, etc . It can function as a chemosensitizing agent in concert with conventional drugs or fungicides to improve antifungal efficacy .
Action Environment
The action, efficacy, and stability of 3-Hydroxy-2-methoxybenzaldehyde can be influenced by various environmental factors. For instance, the compound should be stored under an inert atmosphere at 2-8°C to maintain its stability . Furthermore, the compound’s effectiveness can be enhanced when used in combination with other agents, such as phenylpyrroles . This synergistic chemosensitization greatly lowers the minimum inhibitory concentrations required .
Analyse Biochimique
Biochemical Properties
3-Hydroxy-2-methoxybenzaldehyde is known to interact with various enzymes, proteins, and other biomolecules. It has been found to disrupt the fungal antioxidation system, indicating its potential interaction with enzymes such as superoxide dismutases and glutathione reductase . The nature of these interactions is likely due to the compound’s redox-active properties .
Cellular Effects
The cellular effects of 3-Hydroxy-2-methoxybenzaldehyde are primarily observed in its antifungal activity. It has been shown to disrupt cellular antioxidation in fungi, leading to inhibited fungal growth . This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3-Hydroxy-2-methoxybenzaldehyde is thought to involve disruption of cellular antioxidation. This is achieved through its redox-active properties, which may lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has a boiling point of 278.4±20.0 °C at 760 mmHg and a flash point of 115.5±15.3 °C , indicating its stability under normal laboratory conditions.
Metabolic Pathways
It is likely that the compound is involved in pathways related to the metabolism of phenolic compounds, given its structural similarity to other phenolic compounds .
Propriétés
IUPAC Name |
3-hydroxy-2-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-11-8-6(5-9)3-2-4-7(8)10/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIWJVSWLJHHEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70473025 | |
| Record name | 3-hydroxy-2-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70473025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66495-88-3 | |
| Record name | 3-hydroxy-2-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70473025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-2-methoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1,4-Dioxa-8-azaspiro[4.5]decane](/img/structure/B43230.png)






